REACTION_CXSMILES
|
[OH-:1].[Na+].OO.[CH3:5][C:6]1[C:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH:11]=1>CO.O>[CH3:5][C:6]12[O:12][CH:7]1[CH2:8][CH2:9][CH2:10][C:11]2=[O:1] |f:0.1|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C(CCCC1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring at room temp. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temp.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue purified by chromatography on silica gel [40 g; pentane-Et2O (9:1); Rf=0.29]
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC12C(CCCC2O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |